n-Benzyl-1,3,4,9-tetrahydro-2h-beta-carboline-2-carboxamide
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Overview
Description
n-Benzyl-1,3,4,9-tetrahydro-2h-beta-carboline-2-carboxamide is a compound belonging to the class of beta-carbolines, which are naturally occurring indole alkaloids. These compounds exhibit a broad range of biological and pharmacological activities, including antimicrobial, antiviral, antioxidant, and antitumoral actions . The structure of this compound includes a benzyl group attached to the nitrogen atom of the tetrahydro-beta-carboline core, which enhances its stability and reactivity.
Preparation Methods
The synthesis of n-Benzyl-1,3,4,9-tetrahydro-2h-beta-carboline-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tryptamine and benzyl chloride.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between tryptamine and benzyl chloride.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
n-Benzyl-1,3,4,9-tetrahydro-2h-beta-carboline-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyl group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
n-Benzyl-1,3,4,9-tetrahydro-2h-beta-carboline-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of n-Benzyl-1,3,4,9-tetrahydro-2h-beta-carboline-2-carboxamide involves its interaction with various molecular targets and pathways. It is known to inhibit the enzyme monoamine oxidase type A (MAO-A), which plays a role in the metabolism of neurotransmitters such as serotonin and epinephrine . This inhibition leads to increased levels of these neurotransmitters in the brain, which can have antidepressant and neuroprotective effects. Additionally, the compound’s ability to interfere with DNA and RNA processes makes it a potential candidate for antiviral and anticancer therapies .
Comparison with Similar Compounds
n-Benzyl-1,3,4,9-tetrahydro-2h-beta-carboline-2-carboxamide can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its benzyl group, which enhances its stability and reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H19N3O |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-benzyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C19H19N3O/c23-19(20-12-14-6-2-1-3-7-14)22-11-10-16-15-8-4-5-9-17(15)21-18(16)13-22/h1-9,21H,10-13H2,(H,20,23) |
InChI Key |
UXWOQIDGDLPTQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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